molecular formula C7H9NO3S B13310768 Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B13310768
M. Wt: 187.22 g/mol
InChI Key: SWFCUAPBAYXJFW-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylate ester group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by esterification with methanol to introduce the carboxylate group. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family, lacking the hydroxyethyl and carboxylate groups.

    2-Aminothiazole: Contains an amino group instead of the hydroxyethyl group.

    Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxylate ester.

Uniqueness: Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the hydroxyethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFCUAPBAYXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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